REACTION_CXSMILES
|
CC1C=C(C=C(C)C=1)N.[S-]C#N.[NH4+].[CH3:14][C:15]1[CH:16]=[C:17]([NH:22][C:23]([NH2:25])=[S:24])[CH:18]=[C:19]([CH3:21])[CH:20]=1.BrBr.[NH2:28][C:29]1[S:30][C:31]2[C:37]([CH3:38])=[CH:36][C:35]([CH3:39])=[CH:34][C:32]=2[N:33]=1.[Na].C(O[CH:44]=[C:45]([C:48]#[N:49])[C:46]#[N:47])C>C(O)C.C(Cl)(Cl)Cl>[NH2:25][C:23]1[S:24][C:18]2[C:19]([CH3:21])=[CH:20][C:15]([CH3:14])=[CH:16][C:17]=2[N:22]=1.[CH3:39][C:35]1[CH:36]=[C:37]([CH3:38])[C:31]2[S:30][C:29]([N:28]=[C:44]=[C:45]([C:48]#[N:49])[C:46]#[N:47])=[N:33][C:32]=2[CH:34]=1 |f:1.2,^1:39|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N)C=C(C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=C(C=C2C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(34.5 millimoles), was added to the solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 100°
|
Type
|
CUSTOM
|
Details
|
yielding 6.93 g
|
Type
|
CUSTOM
|
Details
|
A small portion was recrystallized from 95% ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=C(C=C2C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C2=C(N=C(S2)N=C=C(C#N)C#N)C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |